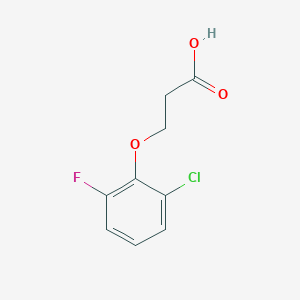

3-(2-Chloro-6-fluorophenoxy)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chloro-6-fluorophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO3/c10-6-2-1-3-7(11)9(6)14-5-4-8(12)13/h1-3H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPOCQPLQSHUBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OCCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1552688-63-7 | |

| Record name | 3-(2-chloro-6-fluorophenoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

CAS number and molecular weight of 3-(2-Chloro-6-fluorophenoxy)propanoic acid

Executive Summary

3-(2-Chloro-6-fluorophenoxy)propanoic acid (CAS: 88740-77-6) is a specialized halogenated phenoxyalkanoic acid derivative utilized primarily as a high-value intermediate in the synthesis of agrochemical active ingredients (auxin mimics) and pharmaceutical scaffolds (specifically PPAR agonists and CRTH2 antagonists).[1][2][3] Its unique 2,6-disubstitution pattern imparts steric protection and metabolic stability to the ether linkage, making it a critical building block for optimizing half-life and receptor binding affinity in drug discovery campaigns.

Part 1: Chemical Identity & Physicochemical Properties

The distinct physicochemical profile of this compound is driven by the electron-withdrawing nature of the fluorine and chlorine substituents, which influence both the acidity of the carboxylic tail and the lipophilicity of the aromatic head.

Table 1: Core Identity & Physical Data[4]

| Parameter | Specification |

| CAS Number | 88740-77-6 |

| IUPAC Name | 3-(2-Chloro-6-fluorophenoxy)propanoic acid |

| Synonyms | 3-(2-Chloro-6-fluorophenoxy)propionic acid; 3-(2-Fluoro-6-chlorophenoxy)propanoic acid |

| Molecular Formula | C₉H₈ClFO₃ |

| Molecular Weight | 218.61 g/mol |

| Physical State | White to pale cream crystalline powder |

| Melting Point | 54.5 – 63.5 °C |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water (acid form) |

| pKa (Predicted) | ~4.5 (Carboxylic acid group) |

| SMILES | OC(=O)CCOc1c(F)cccc1Cl |

Part 2: Synthetic Pathway & Methodology[2][6]

Strategic Rationale

The synthesis of 3-(2-Chloro-6-fluorophenoxy)propanoic acid follows a classic Williamson Ether Synthesis . However, the specific steric and electronic environment of the 2-chloro-6-fluorophenol requires careful base selection to prevent polymerization of the alkylating agent (3-bromopropanoic acid) and to ensure mono-alkylation.

Key Mechanistic Insight: The 2,6-disubstitution creates significant steric hindrance around the phenolic oxygen. Consequently, using a "soft" alkylating agent like 3-bromopropanoic acid is preferred over the more reactive but elimination-prone 3-chloropropanoic acid. Potassium carbonate (K₂CO₃) is selected as the base to buffer the reaction and minimize ester hydrolysis side reactions.

Experimental Protocol (Self-Validating)

Reagents:

-

2-Chloro-6-fluorophenol (1.0 eq)

-

3-Bromopropanoic acid (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Solvent: Acetone or DMF (anhydrous)

Step-by-Step Workflow:

-

Phenoxide Formation: Charge a reaction vessel with 2-chloro-6-fluorophenol and anhydrous acetone. Add K₂CO₃ and stir at room temperature for 30 minutes. Validation Point: The solution may change color (often yellowing) indicating phenoxide anion generation.

-

Alkylation: Dropwise add a solution of 3-bromopropanoic acid in acetone to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 6–12 hours. Monitor via TLC (System: Hexane/EtOAc 7:3) or HPLC.[2][4]

-

Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water.

-

Acidification: Carefully acidify the aqueous phase to pH ~2 using 1M HCl. Validation Point: The product should precipitate as a white solid.

-

Extraction & Purification: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Hexane/Ethyl Acetate to obtain pure crystals.

DOT Diagram: Synthesis Workflow

Figure 1: Williamson ether synthesis pathway utilizing mild base conditions to favor SN2 substitution over elimination.

Part 3: Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

Nuclear Magnetic Resonance (NMR) Profile

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.2 ppm (s, 1H): Carboxylic acid proton (-COOH ). Broad singlet, exchangeable with D₂O.

-

δ 7.1 – 7.3 ppm (m, 3H): Aromatic protons. The 2,6-substitution pattern results in a characteristic splitting pattern for the remaining 3,4,5-protons.

-

δ 4.25 ppm (t, J=6.5 Hz, 2H): Methylene group adjacent to oxygen (-O-CH ₂-). Downfield shift due to electronegative oxygen.

-

δ 2.75 ppm (t, J=6.5 Hz, 2H): Methylene group adjacent to carbonyl (-CH ₂-COOH).

-

Mass Spectrometry (MS)

-

ESI-MS (Negative Mode):

-

[M-H]⁻ Peak: 217.1 m/z.

-

Isotope Pattern: Distinctive chlorine isotope pattern (³⁵Cl:³⁷Cl ratio of ~3:1) visible in the molecular ion cluster.

-

Part 4: Applications & Biological Context[4]

Agrochemical Development (Auxin Mimics)

This compound serves as a structural analog to Dichlorprop and Mecoprop . The addition of the propanoic acid tail (vs. acetic acid) introduces a chiral center (if alpha-substituted) or alters the lipophilicity profile, potentially modifying selectivity for specific auxin-binding proteins (TIR1/AFB) in resistant weed species.

Pharmaceutical Scaffolds (PPAR & CRTH2)

The 2-chloro-6-fluorophenoxy motif is a privileged scaffold in medicinal chemistry:

-

PPAR Agonists: Fibrates often utilize phenoxy-acid heads. The 2,6-halogenation blocks metabolic oxidation at the ortho-positions, extending the half-life.

-

CRTH2 Antagonists: Used in asthma and allergic rhinitis research, where the phenoxy-propanoic acid moiety mimics Prostaglandin D2 (PGD2) interactions.

DOT Diagram: Structure-Activity Relationship (SAR)

Figure 2: Structure-Activity Relationship highlighting the functional roles of specific molecular moieties.

Part 5: Safety & Handling

-

GHS Classification: Warning.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Handling: Use standard PPE (gloves, goggles, lab coat). Avoid dust formation. Store in a cool, dry place away from strong oxidizing agents.

References

-

Thermo Fisher Scientific. 3-(2-Chloro-6-fluorophenyl)propionic acid, 96%. Retrieved from

-

PubChem. 3-(2-Chlorophenoxy)propionic acid (Analogous Structure Data). National Library of Medicine. Retrieved from

-

Sigma-Aldrich. 3-(2-Chloro-6-fluorophenoxy)propanoic acid Product Data. Retrieved from

-

BLD Pharm. 3-(2-Chloro-6-fluorophenyl)propanoic acid MSDS. Retrieved from

Sources

Safety Data Sheet (SDS) and toxicity profile for 3-(2-Chloro-6-fluorophenoxy)propanoic acid

Executive Summary

This technical guide provides a comprehensive safety and toxicity profile for 3-(2-Chloro-6-fluorophenoxy)propanoic acid (CAS: 1552688-63-7). As a halogenated phenoxyalkanoic acid, this compound serves as a critical building block in the synthesis of agrochemicals (auxin-mimic herbicides) and pharmaceutical intermediates (specifically PPAR agonists and metabolic modulators).

While often categorized generically alongside other phenoxy acids, the specific 2-Chloro, 6-Fluoro substitution pattern imparts unique physicochemical stability and lipophilicity, altering its bioavailability and toxicological footprint compared to non-fluorinated analogs. This guide synthesizes direct GHS data with Structure-Activity Relationship (SAR) insights to equip researchers with a self-validating safety protocol.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Understanding the physical constants is the first line of defense in risk assessment. The presence of the fluorine atom at the ortho position increases lipophilicity (

| Property | Value / Description |

| Chemical Name | 3-(2-Chloro-6-fluorophenoxy)propanoic acid |

| CAS Number | 1552688-63-7 |

| Molecular Formula | |

| Molecular Weight | 218.61 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Low solubility in water (acidic pH) |

| pKa (Predicted) | ~4.5 (Carboxylic acid moiety) |

| LogP (Predicted) | 2.2 – 2.5 (Moderate Lipophilicity) |

| Melting Point | 54°C – 64°C (Range typical for class; specific batch variation exists) |

Hazard Identification (GHS Classification)

Based on the Global Harmonized System (GHS) and data from analogous phenoxy propionic acids, this compound is classified as Warning .[1]

Core Hazards

-

Acute Toxicity, Oral (Category 4): H302 – Harmful if swallowed.[2]

-

Mechanistic Insight: Phenoxy acids can uncouple oxidative phosphorylation at high concentrations, leading to metabolic acidosis.

-

-

Skin Corrosion/Irritation (Category 2): H315 – Causes skin irritation.[1][2][3]

-

Serious Eye Damage/Irritation (Category 2A): H319 – Causes serious eye irritation.[1][2][3][4]

-

STOT - Single Exposure (Category 3): H335 – May cause respiratory irritation.[1][2]

Precautionary Strategy

Do not treat these H-codes as mere labels. They dictate the engineering controls required. The "Harmful if swallowed" designation implies an

In-Depth Toxicity Profile & Mechanism of Action

Mechanism of Action (SAR Analysis)

The toxicity of 3-(2-Chloro-6-fluorophenoxy)propanoic acid is governed by two pharmacophores:

-

The Carboxylic Acid Tail: Mimics biological substrates, allowing transport via monocarboxylate transporters (MCTs). In plants, this mimics auxin (IAA), causing uncontrolled growth. In mammals, it can interfere with lipid metabolism (PPAR

activation potential). -

The Halogenated Ring: The 2-Cl, 6-F substitution sterically hinders metabolic degradation. Fluorine is a bioisostere of hydrogen but forms a stronger C-F bond, resisting cytochrome P450 oxidation at the 6-position.

Toxicological Endpoints

-

Acute Systemic Toxicity:

-

Genotoxicity:

-

Fluorinated phenoxy acids generally show low mutagenicity in Ames tests, but the specific 2,6-substitution pattern warrants caution regarding potential minor metabolites.

-

-

Environmental Fate:

-

Persistence: High. The C-F bond resists hydrolysis and microbial degradation more than non-fluorinated analogs.

-

Ecotoxicity: Likely phytotoxic to broadleaf plants (Auxin mimicry). Prevent entry into waterways.

-

Experimental Protocol: Safe Handling & Decontamination

This protocol is designed to be self-validating : if the visual check in Step 4 fails, the cleaning in Step 3 was insufficient.

Workflow: Solid Handling & Spill Response

-

Engineering Controls:

-

Handle exclusively in a Class II Biosafety Cabinet or Chemical Fume Hood.

-

Use a static-dissipative mat to prevent powder scattering.

-

-

PPE Requirements:

-

Nitrile gloves (Double gloving recommended; 0.11 mm min thickness).

-

P2/N95 Particulate respirator if working outside a hood (not recommended).

-

Safety Goggles (Side shields are insufficient due to H319).

-

-

Solubilization & Usage:

-

Dissolve in DMSO for biological assays.

-

Caution: DMSO enhances skin permeability, potentially carrying the toxin into the bloodstream.

-

-

Decontamination Protocol (The "Red-Indicator" Test):

Visualizations

Safe Handling Decision Logic

This diagram outlines the critical decision points for a researcher handling this compound, ensuring safety compliance.

Figure 1: Operational safety workflow for handling halogenated phenoxy acids in a research setting.

Predicted Metabolic & Environmental Degradation

Understanding the fate of the molecule helps in interpreting toxicity and environmental impact. The 2,6-halogenation blocks the primary degradation route (ring hydroxylation), forcing the pathway toward beta-oxidation of the side chain.

Figure 2: Predicted metabolic pathway. Note that the 2,6-substitution pattern significantly hinders ring hydroxylation, promoting stability.

References

-

PubChem. (2025).[1] Compound Summary: 3-(2-Chlorophenoxy)propionic acid (Analogous Data). National Library of Medicine. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Propionic Acid. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: Phenoxypropionic acid derivatives. Retrieved from [Link]

Sources

Technical Whitepaper: Strategic Utilization of the 2-Chloro-6-fluorophenoxy Motif in Discovery Chemistry

[2]

Executive Summary

The 2-chloro-6-fluorophenoxy moiety represents a privileged substructure in modern small-molecule discovery.[2] Unlike simple phenoxy groups, this specific 2,6-disubstitution pattern offers a unique "Goldilocks" balance of steric bulk and electronic modulation.[1] By placing a small, highly electronegative fluorine atom opposite a larger, lipophilic chlorine atom, medicinal chemists can enforce specific torsional angles (conformation) while simultaneously blocking the primary sites of metabolic oxidation (CYP450-mediated ortho-hydroxylation).[1]

This guide provides a comprehensive analysis of this moiety, detailing its role in stabilizing kinase inhibitors (e.g., AAK1, BRAF) and voltage-gated sodium channel blockers (Nav1.7), alongside its utility in designing auxin-mimic herbicides.[1]

Chemical Architecture & SAR Logic

The efficacy of the 2-chloro-6-fluorophenoxy group stems from three distinct physicochemical pillars.

The "Ortho-Effect" and Conformational Locking

In a standard phenoxy ether (

-

Chlorine (C-2): Provides substantial steric bulk (

), forcing the ether bond out of planarity.[1] This is critical for binding pockets that require a twisted conformation (e.g., the "hinge region" of kinases).[1] -

Fluorine (C-6): While smaller (

), its high electronegativity (

Metabolic Blockade

The ortho positions are prime targets for Phase I metabolic oxidation.

-

Mechanism: Substituting both ortho positions prevents the formation of reactive arene oxides and subsequent catechols.

-

Advantage: This extends the half-life (

) of the drug candidate without adding the excessive lipophilicity associated with a 2,6-dichloro substitution.[1][2]

Visualizing the SAR Logic

Figure 1: Structure-Activity Relationship (SAR) map detailing the functional roles of the 2-Cl, 6-F substitution pattern.

Synthetic Pathways[1][2][3][4]

Synthesizing 2-chloro-6-fluorophenoxy derivatives typically proceeds via one of two primary routes: Nucleophilic Aliphatic Substitution (

Route A: Classical O-Alkylation ( )

This is the standard method for attaching aliphatic chains (e.g., for herbicide analogs or linker synthesis).[1]

-

Starting Material: 2-Chloro-6-fluorophenol (CAS: 2040-90-6).[2][3]

-

Reagents: Alkyl halide (R-X), Base (

or -

Mechanism: The base deprotonates the phenol (

, lower than unsubstituted phenol due to EWGs).[1] The phenoxide ion then attacks the alkyl halide.

Route B: Nucleophilic Aromatic Substitution ( )

Used when attaching the phenoxy group to a heteroaryl core (common in kinase inhibitors).

-

Electrophile: A heteroaryl chloride/fluoride activated by electron-withdrawing groups (e.g., nitro, nitrile, or pyridine nitrogen).[1]

-

Nucleophile: 2-Chloro-6-fluorophenol.[2]

-

Conditions: Strong base (NaH or LiHMDS) in polar aprotic solvent (DMSO, NMP) at elevated temperatures.[1]

Synthetic Workflow Diagram

Figure 2: Dual synthetic pathways for accessing aliphatic and aromatic ether derivatives.[2]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2-chloro-6-fluorophenoxy)acetate

Target: General intermediate for auxin mimics and linker chemistry.[2]

-

Preparation: In a 250 mL round-bottom flask, dissolve 2-chloro-6-fluorophenol (1.47 g, 10.0 mmol) in anhydrous DMF (20 mL).

-

Activation: Add Potassium Carbonate (

) (2.07 g, 15.0 mmol). Stir at room temperature for 15 minutes to ensure deprotonation. -

Alkylation: Dropwise add Ethyl bromoacetate (1.2 mL, 11.0 mmol).

-

Reaction: Heat the mixture to 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Workup: Pour the reaction mixture into ice-water (100 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Purify via silica gel flash chromatography (0-10% EtOAc in Hexanes) to yield the ester as a clear oil.

Protocol 2: Coupling for Kinase Scaffold

Target: Biaryl ether formation (e.g., for AAK1 inhibitor synthesis).[1]

-

Setup: Charge a microwave vial with 2-chloro-6-fluorophenol (1.0 eq) and the Activated Heteroaryl Chloride (e.g., 4-chloropyridine derivative) (1.0 eq).

-

Solvent/Base: Add DMSO (0.2 M concentration) and Cesium Carbonate (

) (2.0 eq). -

Reaction: Seal and heat to 100°C for 2-4 hours (or 120°C for 30 min in microwave).

-

Isolation: Dilute with water, extract with DCM.[1] The product often precipitates upon water addition if the heteroaryl core is sufficiently non-polar.

Applications in Drug & Agrochemical Development

Pharmaceutical Applications

The moiety is prominent in patent literature for targeting specific signaling proteins where hydrophobic fit and metabolic stability are paramount.

| Target Class | Application | Mechanism of Action | Representative Patent/Source |

| Nav1.7 / Nav1.8 | Pain Management | Sodium Channel Blocker.[2] The 2-Cl-6-F group fits the pore's lipophilic pocket, blocking ion influx.[2] | US 2014/0213616 [1] |

| AAK1 | Neuropathic Pain / CNS | Adaptor-Associated Kinase 1 Inhibitor.[2] The moiety stabilizes the inhibitor in the ATP-binding site.[2] | US 9,902,722 B2 [2] |

| BRAF Kinase | Oncology | Inhibits the MAPK/ERK pathway. Used in "Next-Gen" inhibitors to overcome resistance.[2] | WO 2021/250521 [3] |

Agrochemical Applications

In agriculture, phenoxy derivatives are historically significant as "auxin mimics" (Group 4 Herbicides).[1]

-

Function: They mimic the plant hormone indole-3-acetic acid (IAA), causing uncontrolled growth and vascular tissue collapse in broadleaf weeds.[2]

-

Advantage of 2-Cl-6-F: While 2,4-D (2,4-dichlorophenoxy) is the standard, the 2-chloro-6-fluoro variant alters the binding affinity to the TIR1 auxin receptor, potentially overcoming resistance mechanisms developed against standard 2,4-D or Dicamba treatments.[1][2]

References

-

Pyridone amides as modulators of sodium channels. US Patent Application 20140213616A1.Link[1][2]

-

Biaryl kinase inhibitors (AAK1). US Patent 9,902,722 B2.Link[1][2]

-

4-oxo-3,4-dihydroquinazolinon compounds for the treatment of BRAF-associated diseases. WO Patent 2021250521A1.[2]Link[1][2]

- Synthesis and Biological Evaluation of Fluorinated Phenoxy Derivatives.Journal of Medicinal Chemistry (General Reference for SAR principles).

-

2-Chloro-6-fluorophenol (CAS 2040-90-6) Substance Record. PubChem.[2][3]Link[1][2]

Sources

- 1. US7659394B2 - Substituted morpholine compounds for the treatment of central nervous system disorders - Google Patents [patents.google.com]

- 2. WO2003039599A1 - Cyclooxygenase-2 inhibitor/histone deacetylase inhibitor combination - Google Patents [patents.google.com]

- 3. 2-Chloro-6-fluorophenol | C6H4ClFO | CID 2773710 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Deep Dive: Metabolic Fate of Halogenated Phenoxy Acids in Plants

Topic: Metabolic Pathways of Halogenated Phenoxy Acids in Plants Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary & Chemical Logic

Halogenated phenoxy acids, typified by 2,4-Dichlorophenoxyacetic acid (2,4-D) , remain a cornerstone of selective herbicide regimes.[1][2] Their efficacy relies on a "lethal mimicry" of the endogenous auxin indole-3-acetic acid (IAA). However, the selectivity between monocots (tolerant) and dicots (susceptible), as well as the emergence of metabolic resistance in weeds like Amaranthus tuberculatus, is governed not by uptake, but by differential metabolic fate.

This guide dissects the metabolic architecture of these compounds. It moves beyond simple degradation pathways to highlight the kinetic competition between lethal bio-activation (amino acid conjugation) and true detoxification (ring hydroxylation and glycosylation). For drug development professionals, understanding these branch points is critical for designing next-generation auxinic herbicides or synergists that inhibit specific metabolic shunts.

The Core Metabolic Architecture

Plant metabolism of xenobiotics follows the "Green Liver" model, structured into three phases. For phenoxy acids, the interplay between Phase I and Phase II determines survival.

Phase I: Functionalization (The P450 Pivot)

The primary driver of tolerance in monocots (e.g., wheat, corn) is the rapid hydroxylation of the aromatic ring.

-

Enzymes: Cytochrome P450 monooxygenases (CYP450).

-

Mechanism: Aryl-hydroxylation, typically at the 4- or 5-position of the phenyl ring.

-

Outcome: Conversion of 2,4-D to 4-hydroxy-2,5-dichlorophenoxyacetic acid or 5-hydroxy-2,4-D .

-

Significance: Hydroxylation drastically reduces affinity for the TIR1/AFB auxin receptors. This is the "True Detoxification" pathway.

-

Key Insight: In resistant Amaranthus tuberculatus, overexpression of specific P450s facilitates rapid 5-hydroxylation, bypassing the lethal signaling cascade.

Phase II: Conjugation (The Lethal Fork)

Here lies the critical divergence. The carboxylic acid tail of 2,4-D is a prime target for conjugation, but not all conjugates are benign.

-

Amino Acid Conjugation (Lethal/Storage):

-

Enzymes: GH3 (GRETCHEN HAGEN 3) acyl-acid amido synthetases.[3][4][5][6]

-

Substrates: Aspartate (Asp), Glutamate (Glu).

-

Product: 2,4-D-Asp or 2,4-D-Glu.

-

Toxicity: Unlike most Phase II reactions, 2,4-D-Asp retains auxinic activity . It acts as a "slow-release" reservoir or an active signaling molecule. In susceptible dicots, this pathway dominates, prolonging the hyper-auxinic signal that leads to epinasty and tissue collapse.

-

-

Glycosylation (Detoxification):

-

Enzymes: UDP-glycosyltransferases (UGTs).

-

Substrates: Glucose.

-

Target: The hydroxyl group introduced in Phase I (e.g., on 5-OH-2,4-D) or the carboxylic acid (forming an ester glucoside).

-

Product: O-glucosides (e.g., 2,4-D-5-O-glucoside).[7]

-

Toxicity: Glucosides are generally inactive and water-soluble, targeted for vacuolar sequestration.

-

Phase III: Sequestration

-

Transporters: ATP-Binding Cassette (ABC) transporters (specifically MRP/ABCC subfamily).

-

Mechanism: Active transport of glycosylated metabolites into the vacuole or extrusion into the apoplast, effectively removing the xenobiotic from the cytosolic signaling machinery.

Experimental Protocols: Tracking the Fate

To validate these pathways, a self-validating workflow combining radiolabeling and high-resolution mass spectrometry is required.

Protocol A: Differential Metabolism Assay (LC-MS/MS)

Objective: Quantify the ratio of Hydroxylated vs. Asp-conjugated metabolites.

1. Plant Treatment:

-

Apply 2,4-D (commercial formulation or analytical standard) to 4-week-old rosettes.

-

Harvest leaf tissue at 12h, 24h, and 48h post-treatment. Flash freeze in liquid nitrogen.

2. Extraction (Acidified QuEChERS):

-

Grind: 100 mg frozen tissue.

-

Extract: Add 1.0 mL Acetonitrile (ACN) containing 1% Formic Acid . The acid is crucial to protonate the carboxylic acid group of 2,4-D and its conjugates, ensuring partition into the organic phase.

-

Homogenize: Vortex 1 min; sonicate 10 min.

-

Partition: Add 200 mg MgSO₄ and 50 mg NaCl. Vortex and centrifuge (10,000 x g, 5 min).

-

Supernatant: Collect ACN layer.

3. LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[8]

-

Gradient: 5% B to 95% B over 10 min.

-

MS Mode: Negative Electrospray Ionization (ESI-).

-

Key Transitions (MRM):

-

2,4-D: m/z 219 → 161 (Quant), 219 → 125.

-

2,4-D-Asp: m/z 334 → 219 (Cleavage of Asp), 334 → 161.

-

5-OH-2,4-D: m/z 235 → 177.

-

4. Validation Check:

-

Internal Standard: Use 2,4-D-d3 (deuterated) spiked at extraction to correct for matrix effects.

-

Recovery: Must be 80-120% for valid quantification.

Quantitative Data Summary

Table 1: Metabolic Profiles in Susceptible vs. Resistant Phenotypes

| Metabolite Category | Susceptible Dicot (e.g., Cotton, Waterhemp-S) | Tolerant Monocot / Resistant Weed | Physiological Outcome |

| Parent 2,4-D | High Persistence (>48h) | Rapid Depletion (<12h) | Sustained signaling in susceptible plants. |

| Phase I Product (Hydroxylated 2,4-D) | < 5% of Total Residue | > 60% of Total Residue | Inactivation of auxin mimicry. |

| Phase II Product (Asp/Glu Conjugate) | Dominant (> 50%) | Minimal (< 10%) | Lethal Synthesis: Asp-conjugate retains toxicity. |

| Phase II Product (Glucoside) | Minimal | High (Secondary to hydroxylation) | Permanent inactivation & vacuolar storage. |

Visualizing the Pathway

The following diagram illustrates the divergent fates of 2,4-D. Note the "Lethal Shunt" toward Amino Acid conjugation versus the "Detoxification Highway" involving P450s.

Caption: Divergent metabolic fates of 2,4-D. The red path indicates the "Lethal Synthesis" dominant in susceptible plants. The green path represents the P450-mediated detoxification dominant in tolerant species.

Workflow Visualization

Caption: Optimized LC-MS/MS workflow for differential metabolite profiling of halogenated phenoxy acids.

References

-

Figueiredo, M. R. A., et al. (2022). "Identification of a Novel 2,4-D Metabolic Detoxification Pathway in 2,4-D-Resistant Waterhemp (Amaranthus tuberculatus)." Planta. Link

-

Staswick, P. E., et al. (2005).[9] "Characterization of an Arabidopsis enzyme family that conjugates amino acids to indole-3-acetic acid." The Plant Cell. Link

-

Peterson, M. A., et al. (2016). "2,4-D resistance in Amaranthus tuberculatus: metabolic resistance mediated by cytochrome P450."[7][10] Weed Science. Link

-

Torra, J., et al. (2024).[11] "Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds." Pest Management Science. Link

-

BenchChem. (2025).[12] "Application Notes and Protocols for the Analysis of 2,4-D in Crops." BenchChem Technical Library. Link

Sources

- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Connecting primary and specialized metabolism: Amino acid conjugation of phytohormones by GRETCHEN HAGEN 3 (GH3) acyl acid amido synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Identification of a Novel 2,4-D Metabolic Detoxification Pathway in 2,4-D-Resistant Waterhemp (Amaranthus tuberculatus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]

- 9. edepot.wur.nl [edepot.wur.nl]

- 10. "Metabolism of 2,4-dichlorophenoxyacetic acid contributes to resistance" by Marcelo R. A. Figueiredo, Lacy J. Leibhart et al. [digitalcommons.unl.edu]

- 11. semanticscholar.org [semanticscholar.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Laboratory Synthesis of 3-(2-Chloro-6-fluorophenoxy)propanoic Acid

Executive Summary

This application note details the laboratory-scale synthesis of 3-(2-Chloro-6-fluorophenoxy)propanoic acid (CAS: 1552688-63-7). This compound is structurally significant as a polysubstituted phenoxyalkanoic acid, a class often utilized as synthetic auxin herbicides or pharmaceutical intermediates (e.g., PPAR agonists).

Scientific Challenge: The target molecule features a 2,6-disubstituted phenol moiety. The steric bulk of the ortho-chloro and ortho-fluoro groups hinders nucleophilic attack, while their electron-withdrawing nature increases the acidity of the phenolic proton. Standard Williamson ether synthesis protocols must be adapted to overcome steric repulsion while preventing the elimination of the alkylating agent (beta-elimination).

Recommended Strategy: A two-step sequence (O-alkylation followed by saponification) is prioritized over direct alkylation. This route minimizes side reactions and allows for the purification of the intermediate ester, ensuring a higher purity final acid.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the disconnection of the ether oxygen-carbon bond.

Strategic Pathway Diagram

Figure 1: Retrosynthetic disconnection revealing the requisite phenol and alkyl halide precursors.

Phase I: O-Alkylation (Synthesis of the Ester Intermediate)

Objective: Synthesize Ethyl 3-(2-chloro-6-fluorophenoxy)propanoate. Mechanism: SN2 Nucleophilic Substitution.[1] Rationale: Using the ethyl ester of the alkyl bromide (rather than the free acid) prevents the formation of a dianion species, improving solubility in organic solvents and reducing side reactions.

Reagents & Materials[2][3][4][5][6][7][8][9]

| Component | Role | Equiv. | MW ( g/mol ) | Density | Note |

| 2-Chloro-6-fluorophenol | Substrate | 1.0 | 146.55 | ~1.3 g/mL | Solid/Oil |

| Ethyl 3-bromopropionate | Electrophile | 1.2 | 181.03 | 1.41 g/mL | Lachrymator |

| Potassium Carbonate (K₂CO₃) | Base | 2.0 | 138.21 | Solid | Anhydrous, Powdered |

| Potassium Iodide (KI) | Catalyst | 0.1 | 166.00 | Solid | Finkelstein activation |

| DMF (N,N-Dimethylformamide) | Solvent | - | - | - | Anhydrous |

Detailed Protocol

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen or argon.

-

Solvation: Add 2-Chloro-6-fluorophenol (10.0 mmol, 1.47 g) and anhydrous DMF (20 mL). Stir until dissolved.

-

Deprotonation: Add K₂CO₃ (20.0 mmol, 2.76 g) in a single portion. The suspension may turn slightly yellow/orange as the phenoxide forms.

-

Technical Note: The electron-withdrawing F and Cl atoms make this phenol more acidic (pKa ~7-8) than unsubstituted phenol (pKa 10), facilitating easy deprotonation by carbonate.

-

-

Activation: Add KI (1.0 mmol, 0.16 g).

-

Addition: Add Ethyl 3-bromopropionate (12.0 mmol, 2.17 g, ~1.54 mL) dropwise via syringe.

-

Reaction: Heat the mixture to 70–80°C for 4–6 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The phenol spot (lower Rf) should disappear; the ester product (higher Rf) will appear.

-

-

Workup:

-

Cool to room temperature.[3]

-

Pour the mixture into 100 mL of ice-water.

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash the combined organic layer with water (2 x 30 mL) and brine (1 x 30 mL) to remove DMF.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude ester is usually sufficient for the next step. If high purity is required, perform flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Phase II: Saponification (Hydrolysis to Final Acid)

Objective: Convert the ethyl ester to 3-(2-Chloro-6-fluorophenoxy)propanoic acid. Mechanism: Base-promoted ester hydrolysis.

Reagents & Materials[2][3][4][6][7][8][9]

| Component | Role | Equiv. | Note |

| Crude Ester (from Phase I) | Substrate | 1.0 | Assumed 100% yield for calculation |

| Sodium Hydroxide (NaOH) | Reagent | 3.0 | 2M Aqueous Solution |

| Methanol (MeOH) | Co-solvent | - | HPLC Grade |

| HCl (1M and 6M) | Acidifier | - | For pH adjustment |

Detailed Protocol

-

Solvation: Dissolve the crude ester (from Phase I) in Methanol (15 mL).

-

Hydrolysis: Add 2M NaOH (15 mL, ~30 mmol). The mixture should be homogeneous or slightly cloudy.

-

Reaction: Stir at Room Temperature for 2–3 hours.

-

Check: TLC should show the disappearance of the non-polar ester spot and the formation of a baseline spot (carboxylate salt).

-

-

Workup & Isolation:

-

Evaporate the Methanol under reduced pressure (Rotavap) to leave the aqueous phase.

-

Wash (Critical Step): Extract the basic aqueous layer with Diethyl Ether (2 x 15 mL).

-

Why? This removes unreacted alkyl halide or neutral organic byproducts. The product remains in the water phase as the sodium salt. Discard the ether layer.

-

-

Acidification: Cool the aqueous layer in an ice bath.[4] Slowly add 6M HCl dropwise with stirring until pH reaches ~1–2.

-

Observation: The product should precipitate as a white or off-white solid.

-

-

-

Final Extraction (if oil forms) or Filtration (if solid forms):

-

If Solid: Filter the precipitate, wash with cold water, and dry in a vacuum oven at 45°C.

-

If Oil: Extract with Ethyl Acetate (3 x 20 mL), dry over MgSO₄, filter, and concentrate.

-

-

Recrystallization: Recrystallize from a mixture of Hexane/Ethyl Acetate or Ethanol/Water if necessary to achieve >98% purity.

Process Workflow & Logic

The following diagram illustrates the critical decision points and flow of the synthesis.

Figure 2: Step-by-step experimental workflow emphasizing the critical impurity wash step.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be obtained:

-

Physical State: White to off-white crystalline solid.

-

Melting Point: Expected range 54–64°C (Based on similar analogs [1]).

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~11.0–12.0 (s, 1H, -COOH )

-

δ ~6.9–7.2 (m, 3H, Aromatic protons)

-

δ ~4.3 (t, 2H, -O-CH ₂-)

-

δ ~2.8 (t, 2H, -CH₂-COOH )

-

-

Mass Spectrometry (ESI-): m/z = 217 [M-H]⁻ (Calculated MW: 218.61).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete reaction due to steric hindrance. | Increase temperature to 90°C; Add more KI (up to 0.5 eq); Extend time. |

| Elimination Product | Base too strong or temp too high, causing Ethyl Acrylate formation. | Ensure K₂CO₃ is used (not NaOH/NaH for Step 1). Keep temp <90°C. |

| Product is Oily | Impurities preventing crystallization. | Perform the ether wash on the basic aqueous layer (Phase 2) rigorously. Recrystallize from Hexane/EtOAc. |

References

-

Thermo Fisher Scientific. 3-(2-Chloro-6-fluorophenyl)propionic acid, 96% Specification Sheet. (Note: Positional isomer reference for physical property estimation). Link

-

Organic Chemistry Portal. Williamson Ether Synthesis - Mechanism and Protocols.Link

-

Bäurle, S. et al. Synthesis of 8-fluorochroman-4-one via 3-(2-fluorophenoxy)propanoic acid. Acta Crystallographica Section E, 2006. (Provides analogous protocol for ortho-fluorophenols). Link

-

PubChem. Compound Summary: 3-Bromo-6-chloro-2-fluorophenol (Precursor Data).[5]Link

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-chloro-6-fluorophenol and ethyl 3-bromopropionate before handling. All reactions should be performed in a fume hood.

Sources

GC-MS analysis techniques for fluorinated phenoxy acid derivatives

Application Note: High-Sensitivity GC-MS Analysis of Fluorinated Phenoxy Acid Derivatives

Abstract This guide details the extraction, derivatization, and GC-MS quantification of phenoxy acid derivatives, encompassing both fluorinated analytes (e.g., Fluazifop-P, specific PPAR agonists) and the generation of fluorinated derivatives (via PFBBr) for ultrasensitive detection. It is designed for researchers in environmental toxicology and pharmaceutical DMPK (Drug Metabolism and Pharmacokinetics) requiring limits of quantification (LOQ) in the low pg/mL range.

Introduction & Scientific Rationale

Phenoxy acids serve as a critical scaffold in both agrochemicals (auxin-mimic herbicides like 2,4-D, Fluazifop) and pharmaceuticals (fibrates for dyslipidemia). While Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for their analysis due to superior resolution, these compounds present two primary challenges:

-

Polarity & Volatility: The free carboxylic acid moiety leads to strong hydrogen bonding, causing peak tailing and irreversible adsorption in the GC inlet.

-

Trace Level Requirements: In plasma (PK studies) or environmental water, target thresholds often drop below the sensitivity limits of standard Electron Impact (EI) ionization.

The Solution: Fluorine-Mediated Strategies This protocol addresses these challenges through two distinct "fluorinated" approaches:

-

Targeting Fluorinated Analytes: Direct analysis of molecules containing native C-F bonds (e.g., trifluoromethyl-substituted phenoxy acids) using optimized methylation protocols.

-

Fluorinated Derivatization (The "Tagging" Strategy): Converting non-fluorinated phenoxy acids into pentafluorobenzyl (PFB) esters. This introduces a highly electronegative moiety, enabling Negative Chemical Ionization (NCI) , which enhances sensitivity by 100-1000x compared to standard EI methods.

Sample Preparation & Extraction Protocols

Principle: Phenoxy acids are weak acids (pKa ~3.0–3.5). Efficient extraction requires pH suppression to protonate the carboxyl group (

Workflow Diagram: Extraction & Derivatization

Figure 1: Decision-matrix workflow for extracting and derivatizing phenoxy acid derivatives based on sensitivity requirements.

Protocol A: Solid Phase Extraction (SPE)

Recommended for Plasma and Complex Matrices.

-

Conditioning: Use a Polymeric Weak Anion Exchange (WAX) cartridge (e.g., Oasis WAX or Strata-X-AW).

-

Wash with 3 mL Methanol.

-

Equilibrate with 3 mL Water (pH 7).

-

-

Loading: Load the sample (pH adjusted to ~7.0 for WAX retention). The phenoxy acid (

) binds to the amine group on the sorbent. -

Washing:

-

Wash 1: 25 mM Ammonium Acetate buffer (pH 7) to remove neutrals.

-

Wash 2: Methanol (removes lipophilic neutrals; the charged analyte remains bound).

-

-

Elution: Elute with 2 mL of Methanol containing 5% Formic Acid . The acid protonates the analyte, breaking the ionic interaction.

-

Drying: Evaporate eluate to dryness under nitrogen at 40°C.

Derivatization Techniques

This is the critical step. Choose Method 1 for general screening (ppm-ppb levels) and Method 2 for high-sensitivity (ppt levels).

Method 1: Methylation (BF3-Methanol)

Mechanism: Acid-catalyzed esterification.

-

Add 200 µL of 14% Boron Trifluoride (

) in Methanol to the dried residue. -

Cap and heat at 60°C for 30 minutes .

-

Cool to room temperature.

-

Add 500 µL Hexane and 500 µL Saturated NaCl (aq).

-

Vortex for 1 min; transfer the top Hexane layer to a GC vial.

-

Note: This produces methyl esters (

). Analyze via EI-GC-MS.

-

Method 2: Pentafluorobenzylation (PFBBr)

Mechanism: Nucleophilic substitution (

-

Reconstitute dried residue in 200 µL Acetone.

-

Add 50 µL 30% Pentafluorobenzyl bromide (PFBBr) in acetone.

-

Add 50 µL Triethylamine (TEA) (Catalyst/Base).

-

Cap and heat at 60°C for 60 minutes .

-

Evaporate to dryness (removes excess TEA/Acetone).

-

Reconstitute in 500 µL Isooctane or Hexane.

-

Note: This produces PFB esters (

). Analyze via NCI-GC-MS.

-

GC-MS Instrumentation & Conditions

Column Selection

-

Primary: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms UI, ZB-5ms).

-

Dimensions: 30 m

0.25 mm -

Reasoning: Low bleed is essential for trace analysis; the "Ultra Inert" (UI) deactivation prevents absorption of any underivatized acid traces.

-

GC Parameters

| Parameter | Setting | Rationale |

| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation. |

| Injection Mode | Splitless (1-2 µL) | Maximizes sensitivity. Purge valve on at 1.0 min. |

| Carrier Gas | Helium (1.2 mL/min) | Constant flow mode maintains separation efficiency during temp ramp. |

| Oven Program | 60°C (1 min hold) | Slow ramp in the middle separates closely eluting isomers (e.g., 2,4-D vs 2,4,5-T). |

MS Detection: The Divergence

A. Electron Impact (EI) - For Methyl Esters

-

Source Temp: 230°C.

-

Energy: 70 eV.

-

Scan Type: SIM (Selected Ion Monitoring).

-

Target Ions: Molecular ion (

) is often weak. Monitor characteristic fragments (e.g., tropylium ion analogs).

B. Negative Chemical Ionization (NCI) - For PFB Esters

-

Reagent Gas: Methane (40% flow) or Ammonia.

-

Source Temp: 150°C (Lower temp favors electron capture).

-

Mechanism: Dissociative Electron Capture.

-

Target Ions: The carboxylate anion

is the base peak.

Method Validation & Troubleshooting

Validation Metrics (Acceptance Criteria)

| Metric | Acceptance Criteria | Notes |

| Linearity ( | Weighted ( | |

| Recovery | 70% – 120% | Correct using surrogate standards (e.g., |

| Precision (RSD) | Intra-day and Inter-day. | |

| LOD (NCI mode) | 10 – 50 pg/mL | Highly dependent on reagent purity. |

Troubleshooting Guide

-

Issue: Excess PFBBr Reagent Peaks.

-

Cause: PFBBr is not volatile and contaminates the source.

-

Fix: Ensure the evaporation step after derivatization is complete, or use a "back-extraction" wash with aqueous acid to remove excess amines/reagents before injection.

-

-

Issue: Tailing Peaks.

-

Cause: Incomplete derivatization or active sites in the liner.

-

Fix: Replace liner with a deactivated splitless liner (containing glass wool). Verify water removal before derivatization (moisture kills BF3 and PFBBr reactions).

-

References

-

US EPA Method 8151A. Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization.[4][5]Link

-

Miki, A., et al. (1999). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation.[6] Journal of Analytical Toxicology. Link

-

D'Archivio, A.A., et al. (2007). Optimization of the derivatization of phenoxy acid herbicides for GC-MS analysis. Journal of Chromatography A. Link

-

Lin, H., et al. (2012). Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization.[7] Journal of Separation Science. Link

-

Agilent Technologies. Analysis of Pesticide Residues by GC/MS/MS. Application Note 5990-3486EN. Link

Sources

- 1. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hpst.cz [hpst.cz]

- 3. Analysis of fluazifop-butyl and fluazifop residues in soil and crops by gas chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. epa.gov [epa.gov]

- 5. SW-846 Test Method 8151A: Chlorinated Herbicides by Gas Chromatography (GC) Using Methylation or Pentafluorobenzylation Derivatization | Hazardous Waste Test Methods / SW-846 | US EPA [19january2021snapshot.epa.gov]

- 6. pentafluorobenzyl bromide derivatization: Topics by Science.gov [science.gov]

- 7. researchgate.net [researchgate.net]

Application Note: Structural Elucidation and Spectral Analysis of 3-(2-Chloro-6-fluorophenoxy)propanoic Acid

Abstract & Scope

This application note details the structural characterization of 3-(2-Chloro-6-fluorophenoxy)propanoic acid , a critical intermediate scaffold often encountered in the development of agrochemicals (herbicides) and pharmaceutical agents.

The simultaneous presence of fluorine (

Experimental Protocol

Sample Preparation

For carboxylic acids, solvent choice is the single most critical variable. While

-

Dimerization: Carboxylic acids form hydrogen-bonded dimers in non-polar solvents, causing the

proton shift to drift significantly (10–12 ppm) and broaden. -

Solubility: The polar acid tail may lead to saturation issues in chloroform.

Recommended Protocol:

-

Solvent: DMSO-

(Dimethyl sulfoxide-d6).[1][2]-

Rationale: DMSO disrupts acid dimers, resulting in a sharper, distinct signal for the carboxylic proton, often visible around 12–13 ppm. It also ensures complete solubility of the polar salt forms if present.

-

-

Concentration: 10–15 mg of sample in 0.6 mL solvent.

-

Reference: Tetramethylsilane (TMS) internal standard (

ppm).[3]

Acquisition Parameters (Standard 400/500 MHz)

-

Temperature: 298 K (

). -

NMR: Pulse angle

-

NMR: Proton-decoupled (CPD), Relaxation delay

Structural Analysis & Numbering

To facilitate assignment, the molecule is divided into two domains: the Aliphatic Side Chain and the Aromatic Core .

Caption: Structural segmentation identifying the aromatic core (blue) and aliphatic chain (green).

NMR Interpretation

The Aliphatic Region (High Field)

The propanoic acid chain

-

(Position

-

(Position

-

Coupling (

): Both triplets will share a coupling constant of approx

The Aromatic Region (Low Field)

The 1,2,3-trisubstituted benzene ring (1-alkoxy, 2-chloro, 6-fluoro) leaves three protons: H-3, H-4, and H-5. The presence of Fluorine creates heteronuclear coupling (

-

H-5 (Ortho to F, Para to Cl):

-

This proton is adjacent to Fluorine.

-

Splitting: Doublet of Doublets (dd).

-

Couplings: Large

( -

Shift:

ppm.

-

-

H-3 (Meta to F, Ortho to Cl):

-

Far from Fluorine (

is usually negligible). -

Splitting: Doublet (d).

-

Couplings:

( -

Shift:

ppm (Deshielded by ortho-Cl).

-

-

H-4 (Meta to F, Meta to Cl):

-

Splitting: Doublet of Doublets (dd) or Multiplet.

-

Couplings:

with H-3 and H-5 ( -

Shift:

ppm (Para to the electron-donating Oxygen, so slightly shielded compared to H-3/H-5).

-

The Acidic Proton

-

COOH: In DMSO-

, this appears as a broad singlet (bs) very far downfield,

NMR Interpretation (with Coupling)

In

| Carbon Position | Environment | Chemical Shift ( | Splitting Pattern | Coupling Constant ( |

| C=O | Carboxylic Acid | 172.0 - 174.0 | Singlet (s) | N/A |

| C-6 | C-F (Direct) | 152.0 - 156.0 | Doublet (d) | |

| C-1 | C-O (Ipso) | 142.0 - 145.0 | Doublet (d) | |

| C-2 | C-Cl | 126.0 - 129.0 | Doublet (d) | |

| C-5 | C-H (Ortho to F) | 115.0 - 118.0 | Doublet (d) | |

| C-3 | C-H (Meta to F) | 128.0 - 130.0 | Doublet (d) | |

| C-4 | C-H (Para to F) | 124.0 - 126.0 | Doublet (d) | |

| C- | O-CH2 | 65.0 - 68.0 | Singlet (s) | < 2 Hz (Usually not resolved) |

| C- | CH2-COOH | 33.0 - 35.0 | Singlet (s) | N/A |

Note: Chemical shifts are estimated relative to DMSO-d6 center line (39.5 ppm).

Spectral Assignment Workflow

The following logic tree ensures correct assignment of the aromatic region, which is the most common source of error.

Caption: Decision tree for assigning aromatic protons based on J-coupling analysis.

Summary of Diagnostic Signals

To validate the identity of 3-(2-Chloro-6-fluorophenoxy)propanoic acid, ensure your spectrum contains these three "Fingerprint" features:

-

The Fluorine "Kick": A massive doublet in the

spectrum at ~154 ppm with a coupling constant of ~250 Hz. -

The Ether Linkage: A triplet in the

spectrum at ~4.3 ppm corresponding to the -

The Asymmetric Ring: A complex aromatic region where proton splitting is governed by both H-H and H-F interactions, specifically distinguishing the proton ortho to Fluorine (H-5) from the proton ortho to Chlorine (H-3).

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][4] (Standard text for coupling constants and chemical shifts).

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

-

Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.[2] Link

-

Doddrell, D., et al. (1974). Carbon-13 Nuclear Magnetic Resonance Studies of Some Fluorinated Aromatic Compounds. Journal of the Chemical Society, Perkin Transactions 2. (Source for C-F coupling constants). Link

Sources

Preparation of ester derivatives of 3-(2-Chloro-6-fluorophenoxy)propanoic acid

An Application Note for the Synthesis and Characterization of Ester Derivatives of 3-(2-Chloro-6-fluorophenoxy)propanoic acid

Abstract

This technical guide provides detailed methodologies for the preparation, purification, and characterization of ester derivatives of 3-(2-Chloro-6-fluorophenoxy)propanoic acid, a valuable building block in medicinal chemistry and agrochemical research. We present two robust and widely applicable esterification protocols: the classic Fischer-Speier acid-catalyzed esterification and the milder, carbodiimide-mediated DCC/DMAP coupling (Steglich esterification). The causality behind experimental choices, detailed step-by-step protocols, and comprehensive characterization data using NMR, IR, and Mass Spectrometry are provided to ensure reproducibility and validate outcomes. This guide is intended for researchers, chemists, and drug development professionals seeking to modify this core scaffold for further synthetic applications or biological evaluation.

Introduction: The Rationale for Esterification

3-(2-Chloro-6-fluorophenoxy)propanoic acid is a substituted phenoxyalkanoic acid. This class of compounds is notable for its presence in various commercial herbicides and pharmaceuticals.[1] The carboxylic acid moiety is a key functional handle that allows for extensive chemical modification. The synthesis of ester derivatives is a fundamental strategy to modulate the physicochemical properties of the parent molecule.

Esterification can:

-

Enhance Lipophilicity: Converting the polar carboxylic acid to a less polar ester can improve membrane permeability and alter solubility profiles.

-

Serve as a Prodrug Strategy: Esters can be designed to be stable until they undergo enzymatic hydrolysis in vivo, releasing the active carboxylic acid.[2]

-

Act as a Protecting Group: The carboxylic acid can be temporarily masked as an ester to prevent it from interfering with subsequent chemical transformations.

-

Enable Further Derivatization: Esters are versatile intermediates for reactions such as transesterification or reaction with Grignard reagents.[3]

This application note details two primary methods for achieving these goals, selected for their reliability and applicability to a wide range of alcohol substrates.

Synthesis Overview

The overall synthetic strategy involves the esterification of the parent carboxylic acid with a desired alcohol. The parent acid, 3-(2-chloro-6-fluorophenoxy)propanoic acid (Molecular Formula: C₉H₈ClFO₃, Molecular Weight: 218.61 g/mol ), is a commercially available starting material.[4]

Figure 1: General workflow for the synthesis of ester derivatives.

Protocol I: Fischer-Speier Esterification

Principle: This method involves the direct, acid-catalyzed reaction between a carboxylic acid and an alcohol.[5] The reaction is reversible, and thus, strategies must be employed to drive the equilibrium toward the product ester.[3][6][7] Common strategies include using a large excess of the alcohol (if it is inexpensive and volatile) or removing the water formed during the reaction.[3][8] This protocol utilizes an excess of the alcohol as the solvent.

Causality: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[8][9]

Figure 2: Simplified mechanism of Fischer-Speier Esterification.

Detailed Protocol (Example: Methyl 3-(2-chloro-6-fluorophenoxy)propanoate)

Materials:

-

3-(2-Chloro-6-fluorophenoxy)propanoic acid (1.0 eq)

-

Methanol (MeOH, ~20-50 eq, serves as reactant and solvent)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.05 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

-

Deionized Water

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-(2-chloro-6-fluorophenoxy)propanoic acid (e.g., 2.19 g, 10 mmol).

-

Add an excess of methanol (e.g., 40 mL, ~1 mol). Stir until the acid dissolves.

-

Carefully add concentrated sulfuric acid (e.g., 0.05 mL, ~0.5 mmol) dropwise to the stirring solution.

-

Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Reduce the volume of methanol under reduced pressure using a rotary evaporator.

-

Dilute the residue with ethyl acetate (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with deionized water (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL, Caution: CO₂ evolution), and finally with brine (30 mL). The bicarbonate wash removes any unreacted carboxylic acid and the sulfuric acid catalyst.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude methyl ester, which can be further purified if necessary.

Protocol II: DCC/DMAP Coupling (Steglich Esterification)

Principle: This method utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid.[10][11] The reaction is performed under mild, anhydrous conditions and is not reversible, often leading to higher yields for sensitive or sterically hindered substrates.[12] 4-Dimethylaminopyridine (DMAP) is used as a catalyst to accelerate the reaction.[12]

Causality: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[13] This intermediate is then susceptible to nucleophilic attack by the alcohol. DMAP facilitates this by forming an even more reactive N-acylpyridinium intermediate. The main drawback is the formation of the N,N'-dicyclohexylurea (DCU) byproduct, which is poorly soluble in most organic solvents and must be removed, typically by filtration.[11][14]

Figure 3: Key stages in the DCC/DMAP-mediated esterification.

Detailed Protocol (Example: Ethyl 3-(2-chloro-6-fluorophenoxy)propanoate)

Materials:

-

3-(2-Chloro-6-fluorophenoxy)propanoic acid (1.0 eq)

-

Ethanol (EtOH, 1.2 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)

-

4-Dimethylaminopyridine (DMAP, 0.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Celite or filter paper

Procedure:

-

Dissolve 3-(2-chloro-6-fluorophenoxy)propanoic acid (e.g., 2.19 g, 10 mmol), ethanol (e.g., 0.7 mL, 12 mmol), and DMAP (e.g., 0.12 g, 1 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the stirring solution to 0°C using an ice bath.

-

In a separate flask, dissolve DCC (e.g., 2.27 g, 11 mmol) in a minimal amount of anhydrous DCM (10 mL).

-

Add the DCC solution dropwise to the reaction mixture at 0°C over 15 minutes. A white precipitate (DCU) will begin to form.[14]

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC.

-

Upon completion, cool the mixture again to 0°C to maximize precipitation of DCU.

-

Filter the reaction mixture through a pad of Celite or filter paper to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

The resulting crude product should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to remove any remaining DCU and other impurities.

Method Comparison

| Feature | Fischer-Speier Esterification | DCC/DMAP Coupling (Steglich) |

| Conditions | High temperature (reflux), acidic | Mild (0°C to RT), anhydrous, neutral |

| Reversibility | Reversible; requires driving equilibrium | Irreversible |

| Reagents | Simple acid catalyst, excess alcohol | Stoichiometric coupling agent (DCC), catalyst (DMAP) |

| Byproducts | Water | N,N'-Dicyclohexylurea (DCU) |

| Workup | Simple liquid-liquid extraction | Filtration of DCU, often requires chromatography |

| Substrate Scope | Good for simple, robust alcohols | Excellent for sensitive, hindered, or valuable alcohols |

| Cost | Low | Higher, due to cost of DCC and DMAP |

Characterization of Ester Derivatives

Proper characterization is essential to confirm the identity and purity of the synthesized esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation.[15] Key diagnostic shifts are expected upon successful esterification.

| Proton / Carbon | Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Ar-H | Aromatic Protons | 6.9 - 7.5 | 110 - 160 |

| -O-CH₂ -CH₂- | Methylene adjacent to ether oxygen | ~4.3 | ~65 |

| -CH₂-CH₂ -C=O | Methylene adjacent to carbonyl | ~2.9 | ~35 |

| -O-CH₂/CH₃ (from alcohol) | Protons on carbon adjacent to ester oxygen | 3.7 - 4.2 | 50 - 65 |

| C =O | Ester Carbonyl Carbon | N/A | ~170 |

Note: The protons on the carbon adjacent to the newly formed ester oxygen (from the alcohol) typically appear at ~3.7-4.2 ppm, while the methylene protons alpha to the carbonyl appear further upfield at ~2.9 ppm. This is a key indicator of ester formation.[16]

Infrared (IR) Spectroscopy

The most significant change in the IR spectrum will be the disappearance of the broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and the appearance of a strong, sharp C=O stretch characteristic of an ester.

-

Ester C=O Stretch: ~1735 - 1750 cm⁻¹[16]

-

Aromatic C-O Stretch: ~1200 - 1250 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the final product. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the target ester. Analysis of fragmentation patterns can provide further structural confirmation.[1][17]

Conclusion

This application note provides two reliable and well-documented protocols for the synthesis of ester derivatives of 3-(2-Chloro-6-fluorophenoxy)propanoic acid. The choice between the Fischer-Speier and DCC/DMAP coupling methods depends on the specific alcohol substrate, scale, and cost considerations. The Fischer method is ideal for simple, inexpensive alcohols on a larger scale, while the DCC/DMAP method offers a milder alternative for more sensitive or valuable substrates. The provided characterization guidelines are crucial for verifying the successful synthesis and purity of the target compounds, ensuring their suitability for downstream applications in drug discovery and materials science.

References

-

Matuszewski, B. K. (1986). Gas chromatographic-mass spectrometric investigation of phenoxypropanoic acid derivatives possessing herbicidal activity. Journal of Chromatography A, 354, 111-120. Available at: [Link]

-

Singh, A., et al. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Organic Chemistry Plus, 1(1), 1-5. Available at: [Link]

-

Wikipedia. (n.d.). Steglich esterification. Available at: [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

-

Reber, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

-

University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available at: [Link]

-

J&K Scientific LLC. (2025). Fischer Esterification. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link]

-

Chemistry LibreTexts. (2023). Fischer Esterification. Available at: [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Phenoxypropionic acid. PubChem Compound Database. Available at: [Link]

-

SpectraBase. (n.d.). 3-Phenylpropionic acid, 4-methoxy-2-methylbutyl ester - Optional[13C NMR]. Wiley. Available at: [Link]

-

MassBank. (n.d.). Phenylpropanoic acids. Available at: [Link]

-

Zhou, Y. Y., et al. (2011). 3-(2-Fluorophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o121. Available at: [Link]

- Google Patents. (2018). US20180194800A1 - Esters of steroidal lactam and bis(2-chloroethyl) aminophenoxy propanoic acid derivatives.

-

BYJU'S. (n.d.). Esterification. Available at: [Link]

-

Jankowski, C. K., et al. (2002). Preliminary study on the synthesis and high-resolution NMR analysis of Naproxen and Ibuprofen esters. Journal of Molecular Structure, 607(1-3), 195-202. Available at: [Link]

-

Craig, A. S., et al. (2023). Comparative LCMS2 Analysis of Synthetic Ether- and Ester-Linked Polyacids Refines Structural Paradigms for Dissolved Organic Matter. ChemRxiv. Available at: [Link]

-

NIST. (n.d.). Propanoic acid, phenyl ester. NIST Chemistry WebBook. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propionic acid. Available at: [Link]

-

Terent'ev, A. O., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4596. Available at: [Link]

-

ResearchGate. (2011). 3-(2-Fluorophenoxy)propanoic acid. Available at: [Link]

-

Kourtchev, I., et al. (2019). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated organic molecules (HOMs) in atmospheric aerosols. Atmospheric Measurement Techniques, 12(11), 5849-5861. Available at: [Link]

-

Milosavljević, N., et al. (2020). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Journal of Engineering & Processing Management, 12(1), 1-8. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]

-

Semantic Scholar. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available at: [Link]

-

EBSCO. (n.d.). Esters. Research Starters. Available at: [Link]

-

Sharma, S., & Singh, J. (2013). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. International Journal of Scientific & Engineering Research, 4(7), 1-4. Available at: [Link]

Sources

- 1. Gas chromatographic-mass spectrometric investigation of phenoxypropanoic acid derivatives possessing herbicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Esters | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. 3-(2-chloro-6-fluorophenoxy)propanoic acid | 1552688-63-7 [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. athabascau.ca [athabascau.ca]

- 8. jk-sci.com [jk-sci.com]

- 9. byjus.com [byjus.com]

- 10. DCC - Enamine [enamine.net]

- 11. thieme-connect.com [thieme-connect.com]

- 12. Steglich esterification - Wikipedia [en.wikipedia.org]

- 13. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. Propanoic acid, phenyl ester [webbook.nist.gov]

Technical Guide: 3-(2-Chloro-6-fluorophenoxy)propanoic Acid as a Versatile Scaffold

Executive Summary & Strategic Utility

3-(2-Chloro-6-fluorophenoxy)propanoic acid (CAS: 1552688-63-7) represents a specialized subclass of phenoxyalkanoic acids. While structurally related to common auxinic herbicides (e.g., 2,4-D), this specific congener—characterized by 2,6-disubstitution —offers unique utility in medicinal chemistry.

The "Blocked Ortho" Advantage: Unlike unsubstituted phenoxy acids, the presence of Chlorine at position 2 and Fluorine at position 6 sterically blocks the ortho positions relative to the ether linkage. This imparts three critical properties:

-

Metabolic Stability: It prevents Phase I metabolic hydroxylation at the most reactive sites on the aromatic ring.

-

Prevention of Cyclization: It inhibits intramolecular Friedel-Crafts cyclization (which typically yields chromanones), forcing the propanoic tail to remain linear. This makes it an ideal terminal pharmacophore or linker .

-

Conformational Locking: The steric bulk forces the ether linkage out of planarity with the phenyl ring, creating a distinct 3D vector for target binding (e.g., in PPAR agonists or GPR40 modulators).

Chemical Profile & Handling

| Parameter | Specification | Notes |

| Molecular Formula | C₉H₈ClFO₃ | |

| Molecular Weight | 218.61 g/mol | |

| pKa (Calculated) | ~3.8 - 4.2 | Acidic tail; forms salts readily.[1][2] |

| LogP | ~2.2 | Moderate lipophilicity; good membrane permeability. |

| Physical State | White to Off-White Powder | Hygroscopic potential. |

| Solubility | DMSO, Methanol, DCM | Sparingly soluble in water (unless basified). |

Safety Advisory: This compound contains a halogenated phenol moiety. It should be treated as a potential irritant and skin sensitizer. Handle in a fume hood.

Application Module A: Synthesis of the Intermediate

For researchers requiring de novo synthesis or scale-up.

This protocol utilizes a modified Williamson Ether Synthesis. The use of ethyl 3-bromopropionate is preferred over

Reaction Logic

The 2-Cl, 6-F substitution makes the phenolic hydroxyl group more acidic (inductive effect) but also sterically hinders the nucleophilic attack. Therefore, a polar aprotic solvent (DMF) and elevated temperature are required to drive the SN2 reaction.

Protocol 1: Synthesis via Alkylation & Hydrolysis

Reagents:

-

2-Chloro-6-fluorophenol (1.0 eq)[3]

-

Ethyl 3-bromopropionate (1.2 eq)

-

Potassium Carbonate (

) (2.5 eq, anhydrous) -

Potassium Iodide (KI) (0.1 eq, catalyst)

-

Solvent: DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Deprotonation:

-

Charge a round-bottom flask with 2-Chloro-6-fluorophenol (10 mmol) and DMF (20 mL).

-

Add

(25 mmol) in one portion. -

Stir at room temperature for 30 minutes. Observation: The suspension may change color as the phenoxide anion forms.

-

-

Alkylation (SN2):

-

Add catalytic KI (1 mmol).

-

Add Ethyl 3-bromopropionate (12 mmol) dropwise over 10 minutes.

-

Heat the reaction mixture to 80°C for 4-6 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol (

) should disappear; the ester product (

-

-

Workup (Ester Intermediate):

-

Cool to room temperature. Pour into ice-water (100 mL).

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine.

-

Dry over

and concentrate.

-

-

Hydrolysis to Acid:

-

Dissolve the crude ester in THF:Water (1:1, 20 mL).

-

Add LiOH

(2.0 eq). Stir at RT for 2 hours. -

Validation: TLC should show a baseline spot (acid salt).

-

Acidify with 1M HCl to pH 2. The product will precipitate or oil out.

-

Extract with EtOAc, dry, and concentrate to yield 3-(2-Chloro-6-fluorophenoxy)propanoic acid.

-

Application Module B: MedChem Library Generation

For Drug Discovery Professionals.

This molecule acts as a "cap" for amines. The resulting amides are frequently explored in metabolic disease research (GPR120/GPR40 agonists) and as prostaglandin receptor antagonists.

Protocol 2: Amide Coupling (General Procedure)

Rationale: The steric hindrance of the 2,6-halogens does not significantly affect the reactivity of the distal carboxylic acid. Standard coupling reagents work efficiently.

Reagents:

-

3-(2-Chloro-6-fluorophenoxy)propanoic acid (1.0 eq)

-

Target Amine (e.g., substituted piperidine, aniline) (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Solvent: DMF or DCM

Workflow:

-

Dissolve the acid and DIPEA in dry DMF.

-

Add HATU and stir for 5 minutes to activate the acid (forming the OAt ester).

-

Add the Target Amine.

-

Stir at RT for 2-12 hours.

-

Purification: Dilute with EtOAc, wash with saturated

(removes acid), 1M HCl (removes amine), and brine.

Visualizing the Workflow & Logic

The following diagrams illustrate the synthetic pathway and the strategic decision-making process for using this scaffold.

Diagram 1: Synthetic Pathway (Williamson Ether Route)

Caption: Step-by-step synthesis from commercially available phenol to the final acid scaffold.

Diagram 2: Strategic Utility & "Blocked" Reactivity

Caption: The 2,6-disubstitution pattern dictates the molecule's stability and utility, preventing cyclization while enabling linear functionalization.

Critical Quality Attributes (CQA) & Troubleshooting

When characterizing the final product or intermediates, pay attention to these specific spectral features:

-

NMR Signature (¹H NMR in DMSO-d6):

-

Triplet at ~2.7 ppm: Represents the

alpha to the carbonyl ( -

Triplet at ~4.2 ppm: Represents the

next to the ether oxygen ( -

Aromatic Region: You will not see a complex multiplet. Due to the 2,6-substitution, the remaining 3 protons (positions 3, 4, 5) usually appear as a distinct pattern (doublet-triplet-doublet or multiplet depending on field strength) integrating to 3H.

-

-

Troubleshooting Low Yields:

-

Problem: Incomplete alkylation.

-

Solution: The 2-Cl-6-F phenol is sterically crowded. Ensure the reaction is heated to at least 80°C. If using 3-bromopropanoic acid directly (instead of the ester), use 2 equivalents of base to handle the carboxylic acid proton first.

-

References

-

Vertex Pharmaceuticals. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists.[4] Journal of Medicinal Chemistry.

-

Sigma-Aldrich. (n.d.). 3-(2-Chloro-6-fluorophenoxy)propanoic acid Product Page.[2]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 81598, 3-(2-Chlorophenoxy)propionic acid (Analogous Structure).

-

GuideChem. (2023). Synthesis and Application of 2-chloro-6-fluorophenol.[5][6]

-

BenchChem. (n.d.). General Protocols for Michael Addition and Hydrolysis of Propanoic Acid Derivatives.

Sources

- 1. prepchem.com [prepchem.com]

- 2. 3-(2-chloro-6-fluorophenoxy)propanoic acid | 1552688-63-7 [sigmaaldrich.com]

- 3. 682803-80-1 CAS MSDS (3-AMINO-3-(2-CHLORO-6-FLUORO-PHENYL)-PROPIONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. Page loading... [wap.guidechem.com]

Application Note: Optimized TLC Strategies for Phenoxy Acid Analysis

Introduction & Scope